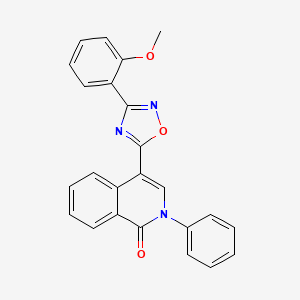
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H17N3O3 and its molecular weight is 395.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antifungal Properties
Research shows that derivatives of 1,2,4-oxadiazole, a structural component of the compound , exhibit significant antibacterial and antifungal activities. For instance, certain derivatives were effective against bacterial strains like Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Thermo-physical Characterization
The thermo-physical properties of 1,3,4-oxadiazole derivatives, a key structural component, have been studied in various solvents. This research is crucial for understanding the compound's behavior in different chemical environments, potentially impacting its application in various fields (Godhani et al., 2013).
Synthesis and Characterization
Synthesis and characterization of structurally related compounds have been extensively researched. Such studies involve complex organic synthesis methods and detailed structural analysis through techniques like NMR and mass spectrometry. This research is fundamental for the development and application of similar compounds in various scientific fields (Chimichi et al., 2007).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been investigated for their potential as corrosion inhibitors. For example, specific derivatives showed high efficiency in preventing corrosion of mild steel in sulfuric acid media, indicating the compound's potential application in materials science and engineering (Bouklah et al., 2006).
Electroluminescence and Photophysical Properties
Studies have explored the electroluminescence behavior and photophysical properties of isoquinoline derivatives. These findings are significant for the development of new materials in electronics and photonics, such as organic light-emitting diodes (OLEDs) (Nagarajan et al., 2014).
Anticancer Activity
Isoquinoline derivatives have been synthesized and evaluated for their anticancer activity. This research is vital in drug development, especially in discovering new therapeutic agents for various types of cancer (Yakantham et al., 2019).
Cytotoxic Activity
The cytotoxic activity of isoquinolinequinone-amino acid derivatives against normal and cancer cell lines has been investigated, providing valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Valderrama et al., 2016).
特性
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-29-21-14-8-7-13-19(21)22-25-23(30-26-22)20-15-27(16-9-3-2-4-10-16)24(28)18-12-6-5-11-17(18)20/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRIPTOBSBZRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
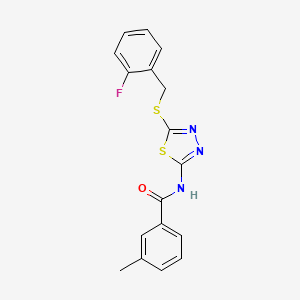
![2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B2995144.png)
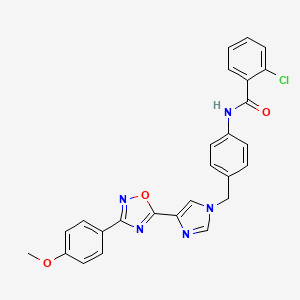
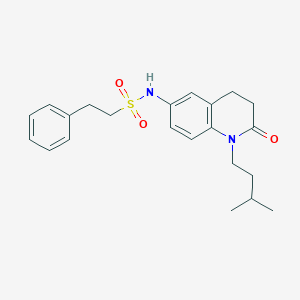

![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)
![(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2995150.png)
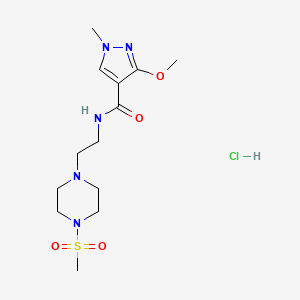
![4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2995156.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2995157.png)
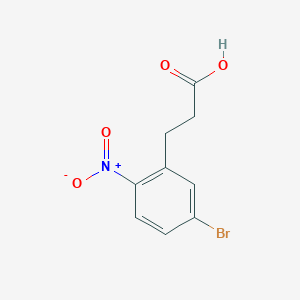
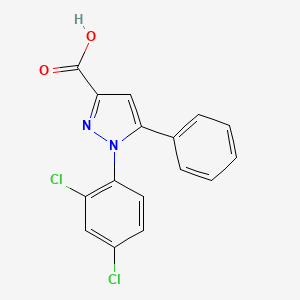
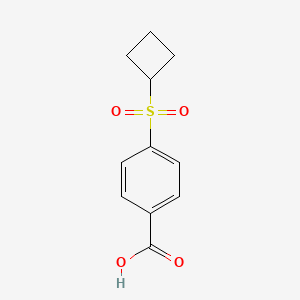
![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)
